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4-Bromo-1-(2-tolyl)-1H-imidazole

Cat. No.: B3233377
CAS No.: 1353854-76-8
M. Wt: 237.10 g/mol
InChI Key: DDHQCCHRKMLWEG-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffolds in Chemical Research

First synthesized by Heinrich Debus in 1858, imidazole and its derivatives have become indispensable in numerous scientific disciplines. mdpi.com The imidazole nucleus is found in essential biological molecules such as the amino acid histidine, histamine, and purines, which form the basis of DNA and RNA. nih.gov This prevalence in nature underscores the biocompatibility and functional importance of the imidazole ring.

In medicinal chemistry, the imidazole scaffold is a common feature in a wide range of therapeutic agents, exhibiting antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov Its ability to interact with various enzymes and receptors through hydrogen bonding and π-π stacking interactions makes it a favored pharmacophore in the development of new drugs. researchgate.net Furthermore, imidazole derivatives are utilized in materials science as ionic liquids, catalysts, and components of functional dyes. rsc.org

Overview of Substituted Imidazole Derivatives in Organic and Medicinal Chemistry Research

The versatility of the imidazole ring allows for the synthesis of a vast library of substituted derivatives, each with potentially unique properties. The substitution pattern on the imidazole core significantly influences the molecule's steric and electronic characteristics, thereby modulating its biological activity and chemical reactivity.

In organic synthesis, various methods have been developed for the regiocontrolled synthesis of substituted imidazoles, including multicomponent reactions and palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org These methods allow for the introduction of diverse functional groups at different positions of the imidazole ring, enabling the fine-tuning of molecular properties.

In medicinal chemistry, the strategic placement of substituents on the imidazole scaffold is a key strategy for optimizing drug candidates. For instance, the introduction of aryl groups can enhance the binding affinity of a molecule to its biological target, while halogen atoms can modulate its metabolic stability and pharmacokinetic profile. The development of drugs like metronidazole (B1676534) (antibacterial) and ketoconazole (B1673606) (antifungal) highlights the success of this approach. researchgate.net

Contextualization of 4-Bromo-1-(2-tolyl)-1H-imidazole within Contemporary Heterocyclic Research

This compound is a specific example of a disubstituted imidazole, featuring a bromine atom at the 4-position and a 2-tolyl group at the 1-position. While specific research on this particular isomer is limited, its structure places it at the intersection of several important areas of heterocyclic research.

The presence of the tolyl group, an isomer of a methyl-substituted phenyl ring, is of interest in structure-activity relationship (SAR) studies. The position of the methyl group on the phenyl ring (ortho, meta, or para) can significantly impact the molecule's conformation and its interaction with biological targets. For example, studies on related tolyl-imidazole derivatives have explored their potential as imaging agents for imidazoline (B1206853) receptors, which are implicated in various neurological disorders. nih.gov

The bromo-substituent at the 4-position offers a handle for further chemical modification. Halogenated imidazoles are valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. rsc.org This allows for the introduction of a wide variety of other functional groups at this position, making this compound a potentially versatile building block for the synthesis of more complex molecules.

The synthesis of such 1,4-disubstituted imidazoles can be approached through various synthetic routes. A common strategy involves the N-arylation of a pre-formed 4-bromoimidazole.

A hypothetical synthetic approach is outlined below:

Table 1: Hypothetical Synthesis of this compound

StepReactantsReagents and ConditionsProduct
14-Bromo-1H-imidazole, 2-IodotolueneCopper(I) iodide, a ligand (e.g., a diamine), a base (e.g., potassium carbonate), and a high-boiling solvent (e.g., DMF or DMSO), with heating.This compound

This table represents a generalized synthetic route and specific conditions would require experimental optimization.

Research Gaps and Future Directions in this compound Studies

A significant research gap exists in the scientific literature concerning the specific properties and applications of this compound. While its constituent parts—the bromoimidazole core and the tolyl substituent—are well-studied in other contexts, their combination in this particular isomeric form remains largely unexplored.

Future research should focus on the following areas:

Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce this compound in good yield and purity. This would be followed by comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction to elucidate its precise three-dimensional structure.

Physicochemical Properties: A detailed investigation of its physical and chemical properties, such as solubility, pKa, and electrochemical behavior.

Comparative Studies: A comparative study of the properties of this compound with its meta- and para-tolyl isomers would provide valuable insights into the influence of the methyl group's position on the molecule's characteristics.

Exploration of Reactivity: A systematic study of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, to establish its utility as a synthetic building block.

Biological Screening: A broad-based biological screening to identify any potential pharmacological activities. Given the known activities of other substituted imidazoles, this could include assays for anticancer, antimicrobial, and anti-inflammatory properties.

Addressing these research gaps will not only expand our fundamental understanding of substituted imidazole chemistry but also potentially uncover new applications for this compound in materials science and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2 B3233377 4-Bromo-1-(2-tolyl)-1H-imidazole CAS No. 1353854-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(2-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-4-2-3-5-9(8)13-6-10(11)12-7-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHQCCHRKMLWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273304
Record name 1H-Imidazole, 4-bromo-1-(2-methylphenyl)-
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Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353854-76-8
Record name 1H-Imidazole, 4-bromo-1-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353854-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 4-bromo-1-(2-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 1 2 Tolyl 1h Imidazole

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 4-Bromo-1-(2-tolyl)-1H-imidazole molecule in a convergent manner, often by forming the imidazole (B134444) ring as a key step.

Cyclization Reactions for Imidazole Ring Formation

The formation of the imidazole heterocycle is a cornerstone of many synthetic strategies. These reactions typically involve the condensation of precursors that provide the necessary carbon and nitrogen atoms for the ring system.

A well-established method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of α-halo ketones with amidines. orgsyn.org This approach is highly versatile, allowing for the introduction of various substituents on the imidazole ring. For the synthesis of a 1,4-disubstituted imidazole like this compound, a variation of this method would be required, likely involving a multi-step process where the 1- and 4-substituents are introduced sequentially.

The general reaction involves the nucleophilic attack of the amidine on the α-halo ketone, followed by cyclization and dehydration to form the imidazole ring. orgsyn.org The choice of solvent and base is crucial for optimizing the reaction conditions and yield. While chloroform (B151607) has been a common solvent, alternative and more environmentally benign solvents like aqueous tetrahydrofuran (B95107) (THF) are being successfully employed. orgsyn.org

A plausible, though not directly reported, route to this compound could involve the reaction of a suitably substituted α-bromo ketone with an appropriate amidine, followed by N-arylation with an o-tolyl source.

Reactant 1Reactant 2ConditionsProductReference
α-halo ketoneAmidineBase, Solvent (e.g., THF/water)2,4-disubstituted imidazole orgsyn.org

Table 1: General Synthesis of 2,4-Disubstituted Imidazoles

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. organic-chemistry.orgresearchgate.net For the synthesis of substituted imidazoles, MCRs can be particularly advantageous, avoiding the isolation of intermediates and reducing waste. organic-chemistry.org

A notable four-component reaction for the synthesis of 1,2,4-trisubstituted 1H-imidazoles involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org This method provides high yields of the desired products. organic-chemistry.org Adapting this methodology for this compound would necessitate the use of a specific combination of starting materials, where the aldehyde component would be eliminated, and the primary amine would be 2-toluidine.

Reactant AReactant BReactant CReactant DConditionsProduct TypeReference
2-BromoacetophenoneAldehydePrimary AmineAmmonium Acetate130°C, Solvent-free1,2,4-Trisubstituted 1H-imidazole organic-chemistry.org

Table 2: Four-Component Synthesis of 1,2,4-Trisubstituted Imidazoles

Another one-pot approach involves the reaction of ethylarenes with N-bromosuccinimide (NBS) in water, which proceeds through the in situ formation of an α-bromoketone. mdpi.comnih.gov This intermediate is then trapped by a suitable nucleophile to form the imidazole ring. mdpi.comnih.gov

Regioselective Bromination of 1-(2-tolyl)-1H-imidazole Precursors

An alternative and often more direct strategy involves the synthesis of the 1-(2-tolyl)-1H-imidazole core followed by selective bromination at the C4-position. The success of this approach hinges on controlling the regioselectivity of the bromination reaction.

Electrophilic Bromination Strategies

Electrophilic aromatic substitution is a common method for introducing a bromine atom onto an aromatic or heteroaromatic ring. The regioselectivity is governed by the electronic properties of the imidazole ring and the substituents attached to it.

N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. youtube.comyoutube.comcdnsciencepub.com The reaction is often carried out in a suitable solvent, and the regioselectivity can be influenced by the reaction conditions and the presence of catalysts or additives. youtube.comorganic-chemistry.orgmdpi.com For instance, the bromination of activated arenes with NBS in acetonitrile (B52724) has been shown to be a convenient and efficient method. cdnsciencepub.com The bromination of 1-tosyl-1H-imidazole using NBS and a radical initiator like azobisisobutyronitrile (AIBN) proceeds under reflux conditions.

The use of hexafluoroisopropanol as a solvent has been shown to promote mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimide. organic-chemistry.org

SubstrateBrominating AgentConditionsProductReference
Activated ArenesN-Bromosuccinimide (NBS)Acetonitrile, 0 °CBromoarenes cdnsciencepub.com
1-Tosyl-1H-imidazoleN-Bromosuccinimide (NBS)AIBN, Dichloromethane (B109758), Reflux4-Bromo-1-tosyl-1H-imidazole

Table 3: Examples of Electrophilic Bromination using NBS

Radical Bromination Techniques

While electrophilic bromination is more common for aromatic systems, radical bromination can also be employed, particularly for specific substitution patterns. Radical bromination with NBS can lead to the selective monobromination of imidazoles at specific positions. youtube.com For example, radical bromination with NBS has been used for the selective mono-bromination of an imidazole at position two. youtube.com However, achieving regioselectivity at the C4-position of 1-(2-tolyl)-1H-imidazole via a radical pathway would require careful consideration of the directing effects of the substituents and the reaction conditions to avoid unwanted side reactions. The presence of radical scavengers can be used to determine if a reaction proceeds through a radical mechanism. nih.govnih.gov

Green Chemistry Approaches to Bromination

In recent years, the principles of green chemistry have guided the development of more sustainable synthetic methods. For the bromination of N-arylimidazoles to produce compounds like this compound, the focus has shifted away from hazardous reagents like elemental bromine towards safer and more selective alternatives.

A prominent green bromination reagent is N-bromosuccinimide (NBS). organic-chemistry.orgmasterorganicchemistry.com NBS is a crystalline solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.com Reactions using NBS can often be conducted under milder conditions and sometimes in aqueous or other environmentally friendly solvents, reducing the reliance on volatile organic compounds (VOCs). nih.gov For instance, the bromination of various aromatic compounds has been successfully achieved using NBS in solvents like dichloromethane or N,N-dimethylformamide (DMF). organic-chemistry.orgchemicalbook.com The use of NBS allows for a controlled, low-level concentration of bromine in the reaction mixture, which helps to minimize the formation of over-brominated byproducts. masterorganicchemistry.comchadsprep.com

Another green approach involves the use of reagents like tetrabutylammonium (B224687) tribromide (TBATB), which offers a safer and easier-to-handle alternative to molecular bromine. nih.gov This reagent can provide a slow release of bromine, enhancing regioselectivity. nih.gov Furthermore, solvent-free bromination reactions using reagents such as 1-butyl-3-methylimidazolium tribromide have been reported for arylamines, showcasing a move towards eliminating solvents altogether. chemicalbook.com

The following table summarizes various green bromination reagents and their typical reaction conditions.

Brominating ReagentTypical SolventTemperature (°C)Key Advantages
N-Bromosuccinimide (NBS)Dichloromethane, DMF, Acetonitrile0 - Room TemperatureSafer handling, high selectivity. organic-chemistry.orgchemicalbook.com
Tetrabutylammonium tribromide (TBATB)Dimethyl sulfoxide (B87167) (DMSO)60 - 80Slow bromine release, enhanced safety. nih.gov
1-Butyl-3-methylimidazolium tribromideSolvent-freeRoom TemperatureEliminates solvent use. chemicalbook.com

Synthesis through Functional Group Interconversion

The synthesis of this compound can also be achieved through the strategic interconversion of functional groups on a pre-existing imidazole core. This approach offers flexibility, allowing for the introduction of the desired substituents in a stepwise manner.

One common strategy involves starting with a 1-(2-tolyl)-1H-imidazole and subsequently introducing the bromine atom at the C4 position. This is a classic example of electrophilic aromatic substitution on the imidazole ring. The N-tolyl group directs the electrophilic attack, and with the use of a suitable brominating agent like NBS, regioselective bromination at the C4 (or C5) position can be achieved. nih.gov The precise regioselectivity can be influenced by the steric and electronic nature of the N-substituent and the reaction conditions.

Alternatively, one could start with an imidazole derivative bearing a different substituent at the C4 position, such as a carboxyl or iodo group, and convert it to a bromo group. For example, a 4-iodo-1-(2-tolyl)-1H-imidazole could potentially undergo a halogen exchange reaction, although this is a less common approach compared to direct bromination.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the N-aryl bond in this compound. nih.govrsc.orgnih.gov A common route involves the N-arylation of 4-bromo-1H-imidazole with a 2-tolyl derivative. The Buchwald-Hartwig amination is a prominent example of such a transformation, where an aryl halide (e.g., 2-bromotoluene (B146081) or 2-chlorotoluene) is coupled with 4-bromo-1H-imidazole in the presence of a palladium catalyst and a suitable ligand. rsc.orgmit.edu

Another powerful method is the Suzuki-Miyaura coupling reaction. In this approach, 4-bromo-1H-imidazole can be coupled with 2-tolylboronic acid in the presence of a palladium catalyst and a base. nih.gov The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. nih.govrsc.org

The Ullmann condensation is a more classical method for N-arylation, typically requiring copper catalysts and higher reaction temperatures. nih.gov While effective, modern palladium-catalyzed methods are often preferred due to their milder reaction conditions and broader functional group tolerance. nih.govnih.gov

The following table provides an overview of common palladium-catalyzed cross-coupling reactions for N-arylation.

Reaction NameAryl SourceImidazole SourceTypical Catalyst System
Buchwald-Hartwig Amination2-Tolyl halide4-Bromo-1H-imidazolePd catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., BrettPhos, RuPhos) + Base. rsc.orgmit.edu
Suzuki-Miyaura Coupling2-Tolylboronic acid4-Bromo-1H-imidazolePd catalyst (e.g., PdCl₂(dppf)) + Base. nih.gov
Ullmann Condensation2-Tolyl halide4-Bromo-1H-imidazoleCu catalyst (e.g., CuI) + Base. nih.gov

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound heavily relies on the careful optimization of reaction conditions to maximize yields and minimize side products. Key parameters include the choice of solvent, temperature, and pressure.

The solvent can significantly influence the rate and selectivity of both the N-arylation and bromination steps. In palladium-catalyzed N-arylation reactions, polar aprotic solvents such as DMF, DMSO, and toluene (B28343) are commonly used. nih.govnih.gov For instance, in a study on the N-arylation of 4-methylimidazole, a mixture of toluene and dioxane was found to be effective. nih.gov The choice of solvent can affect the solubility of the reactants and catalyst, as well as the stability of the catalytic species.

In bromination reactions using NBS, chlorinated solvents like dichloromethane (CH₂Cl₂) and polar aprotic solvents like DMF and acetonitrile (MeCN) are frequently employed. nih.govchemicalbook.com Studies on the regioselective bromination of pyrrolo[1,2-a]quinoxalines showed that acetonitrile provided the highest yield of the monobrominated product, while solvents like ethyl acetate and ethanol (B145695) were less effective. nih.gov

Temperature is a critical parameter that must be carefully controlled. In palladium-catalyzed N-arylation, temperatures typically range from room temperature to elevated temperatures (e.g., 120 °C). nih.gov In some cases, pre-heating the catalyst solution can improve its activity. nih.govmit.edu Microwave-assisted synthesis has also emerged as a technique to rapidly screen reaction conditions and often leads to shorter reaction times and improved yields due to efficient heating. acs.org

For bromination with NBS, reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and prevent over-bromination. orgsyn.org

Pressure is generally less of a critical parameter for these types of reactions unless volatile reagents or solvents are used at high temperatures. Most syntheses of this nature are conducted at atmospheric pressure.

The following table outlines the impact of solvent and temperature on the yield of N-arylation and bromination reactions based on representative examples.

Reaction StepSolventTemperature (°C)Observed Effect on Yield
Pd-catalyzed N-arylationToluene-dioxane (5:1)120High yield (97% GC yield). nih.gov
Pd-catalyzed N-arylationDMF180 (Microwave)Effective for certain substrates. nih.gov
Regioselective BrominationAcetonitrile (MeCN)60High yield (94%) for monobromination. nih.gov
Regioselective BrominationEthyl Acetate (EtOAc)60Ineffective. nih.gov

Catalyst Selection and Loading

The bromination of N-aryl imidazoles to introduce a bromine atom at the C4 position of the imidazole ring is a key transformation. The selection of an appropriate brominating agent and catalyst is crucial for achieving high selectivity and yield.

For the synthesis of this compound, the reagent of choice for bromination is typically N-Bromosuccinimide (NBS) . NBS is a versatile and widely used reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. Its advantages include its solid nature, ease of handling, and the generation of succinimide (B58015) as a byproduct, which is generally easy to remove from the reaction mixture.

In many instances, the direct bromination of electron-rich aromatic heterocycles like 1-substituted imidazoles with NBS can proceed efficiently without the need for a catalyst. The inherent reactivity of the imidazole ring, activated by the N-tolyl group, can be sufficient to drive the reaction to completion.

However, to enhance the reaction rate or to control selectivity, a catalyst or initiator may be employed. The choice between a catalytic or non-catalytic process often depends on the specific substrate and the desired reaction conditions.

Non-Catalytic Bromination:

In the absence of a catalyst, the reaction is typically carried out by treating 1-(2-tolyl)-1H-imidazole with a stoichiometric amount of NBS in a suitable solvent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Catalytic Bromination:

When a catalyst is utilized, it is often a radical initiator. The bromination with NBS can proceed via a free-radical pathway, particularly under initiation by light or a chemical initiator.

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) are common radical initiators that can be used in small catalytic amounts. The loading of these initiators is typically in the range of 1-5 mol% relative to the substrate.

The decision to use a catalyst and its specific loading would be determined through reaction optimization studies to maximize the yield of the desired 4-bromo isomer while minimizing the formation of byproducts, such as the 5-bromo or dibrominated species.

The table below summarizes the typical catalyst and reagent loading for the bromination of a 1-arylimidazole.

Reagent/CatalystLoading (mol%)Purpose
N-Bromosuccinimide (NBS)100 - 110Brominating Agent
Azobisisobutyronitrile (AIBN)0 - 5Radical Initiator (Optional)
Benzoyl Peroxide (BPO)0 - 5Radical Initiator (Optional)

Isolation and Purification Techniques

Following the completion of the bromination reaction, a systematic work-up and purification procedure is essential to isolate the pure this compound. The typical protocol involves quenching the reaction, extracting the product, and then employing chromatographic and/or recrystallization techniques.

Initial Work-up:

The reaction mixture is first cooled to room temperature. If a solid byproduct like succinimide has precipitated, it can be removed by filtration. The filtrate is then typically washed with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) or sodium sulfite, to quench any remaining NBS or bromine. This is followed by washing with a saturated sodium bicarbonate solution to remove any acidic byproducts and finally with brine to reduce the water content in the organic layer. The organic phase is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Methods:

The crude product, which may contain unreacted starting material, the desired 4-bromo isomer, and other isomeric or over-brominated byproducts, requires further purification.

Column Chromatography: This is a widely used and effective method for separating the components of the crude mixture. The choice of stationary and mobile phases is critical for achieving good separation. For compounds like this compound, a silica (B1680970) gel stationary phase is commonly employed. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the eluent is optimized to achieve a good separation between the desired product and impurities. For instance, a gradient elution starting with a low polarity mixture and gradually increasing the polarity can be effective. A common eluent system for similar bromo-aryl imidazoles is a mixture of hexane and ethyl acetate. acs.org

The following table provides typical parameters for column chromatography purification.

ParameterDescription
Stationary Phase Silica Gel (100-200 or 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures
Elution Mode Isocratic or Gradient
Typical Eluent Ratio Starting with 9:1 Hexane/Ethyl Acetate, gradually increasing to 7:3
Detection UV light (254 nm) or staining with a suitable agent (e.g., potassium permanganate)

Recrystallization: This technique is used to obtain a highly pure crystalline product. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing for the crystallization of the pure product upon cooling. For halo-N-arylimidazoles, common solvent systems for recrystallization include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane or dichloromethane/pentane. The process involves dissolving the crude or partially purified product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The table below lists potential solvent systems for the recrystallization of this compound.

Solvent/Solvent SystemRationale
Ethanol or MethanolGood solubility at high temperatures, lower solubility at room temperature for many organic compounds.
Ethyl Acetate/HexaneA polar/non-polar mixture that allows for fine-tuning of solubility.
Dichloromethane/PentaneSimilar to ethyl acetate/hexane, offering a different polarity range.

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformations of 4 Bromo 1 2 Tolyl 1h Imidazole

Reactivity of the Bromine Moiety at C4

The bromine atom at the C4 position is the most versatile functional group for synthetic transformations, serving as a linchpin for the introduction of new carbon or heteroatom substituents. Its reactivity is primarily exploited through metal-catalyzed cross-coupling reactions, although other pathways such as nucleophilic substitution and reduction are also conceivable under specific conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. sci-hub.se The imidazole (B134444) ring itself is electron-rich, and the attached 2-tolyl group is weakly electron-donating. Consequently, 4-Bromo-1-(2-tolyl)-1H-imidazole is generally not expected to be a reactive substrate for SNAr reactions under standard conditions.

For SNAr to occur on a bromoimidazole, the ring usually requires activation by potent electron-withdrawing groups, such as a nitro group. For instance, studies on compounds like 1-benzyl-5-bromo-4-nitroimidazole have shown that the bromine atom can be displaced by nucleophiles. rsc.org In the absence of such activation, the SNAr pathway is energetically unfavorable compared to alternative reaction manifolds like cross-coupling.

Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for functionalizing aryl halides, including 4-bromoimidazoles. nih.gov The bromine atom at the C4 position serves as an excellent handle for these transformations, allowing for the construction of a diverse array of more complex molecular architectures.

The creation of new carbon-carbon bonds at the C4 position can be efficiently achieved using several palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This is one of the most versatile methods for forming biaryl and aryl-heteroaryl linkages. libretexts.org The reaction couples the bromoimidazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. clockss.orgacs.org The reaction is known for its high functional group tolerance and generally good yields. arkat-usa.org While specific data for this compound is not prevalent, numerous examples on analogous 4-bromoimidazole systems demonstrate the feasibility of this transformation. nih.govclockss.org

Table 1: Representative Examples of Suzuki-Miyaura Reactions on Bromo-Heterocycles

Aryl Halide Coupling Partner Catalyst Base Solvent Yield (%) Reference
4(5)-Bromo-1H-imidazole Phenylboronic acid PdCl₂(dppf) K₂CO₃ Toluene (B28343)/H₂O 95 nih.gov
4-Bromo-6H-1,2-oxazine Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene 82 nih.gov
4-Bromoacetophenone Phenylboronic acid Pd(II)-complex KOH Water 94 arkat-usa.org

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organostannane reagent. While effective, its use has diminished somewhat due to the toxicity of the organotin compounds. The reaction is catalyzed by palladium and proceeds through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the bromoimidazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is a primary method for the synthesis of substituted styrenes and other vinylated aromatic compounds. The reaction typically results in the formation of the trans-alkene product. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne moiety at the C4 position, the Sonogashira coupling is the method of choice. organic-chemistry.orgresearchgate.net This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst, in the presence of a base like an amine. nih.govnih.gov Copper-free Sonogashira protocols have also been developed. nih.gov

Table 2: Representative Examples of Sonogashira Reactions on Bromo-Heterocycles

Aryl Halide Coupling Partner Catalyst System Base Solvent Yield (%) Reference
4-Bromo-6H-1,2-oxazine Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N Toluene 85 nih.gov
4-Bromo-6H-1,2-oxazine 1-Hexyne PdCl₂(PPh₃)₂ / CuI Et₃N Toluene 75 nih.gov
4-Bromo-1H-indole Phenylacetylene [DTBNpP]Pd(crotyl)Cl TMP DMSO 87 nih.gov

The introduction of nitrogen and oxygen nucleophiles at the C4 position is typically accomplished through palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variant. These methods are generally more effective than direct SNAr for electron-rich substrates.

Buchwald-Hartwig Amination: This reaction would couple this compound with a primary or secondary amine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This is a standard and highly efficient method for forming C-N bonds to aryl systems. Palladium-catalyzed amination has been successfully applied to 4-bromo-1H-imidazole to prepare various N-arylimidazol-4-amines. sigmaaldrich.com

Ullmann Condensation/Coupling: A classical alternative, particularly for forming C-O bonds, is the copper-catalyzed Ullmann condensation. This reaction typically requires higher temperatures than palladium-catalyzed methods but can be effective for coupling with alcohols or phenols.

Reductive Debromination Pathways

The bromine atom at C4 can be selectively removed and replaced with a hydrogen atom through reductive debromination. This transformation can be useful if the bromine was initially used as a protecting or directing group. Common methods include:

Catalytic Hydrogenation: Reaction with hydrogen gas over a palladium catalyst (e.g., Pd/C) in the presence of a base to neutralize the HBr byproduct.

Metal-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium, at low temperature followed by quenching with a proton source (e.g., water or methanol). youtube.com This method proceeds via a 4-lithioimidazole intermediate, which could also be trapped with other electrophiles.

Reduction with Active Metals: Reagents like zinc dust in acetic acid can also effect the reduction of aryl bromides.

Reactivity of the Imidazole Nitrogen Atoms

In this compound, the nitrogen atom at the N1 position is already part of a tertiary amine, substituted with the 2-tolyl group. The remaining nitrogen at the N3 position possesses a lone pair of electrons and is basic and nucleophilic. nih.govyoutube.com

This N3 atom is susceptible to attack by electrophiles. A primary example of this reactivity is quaternization , where the nitrogen reacts with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a positively charged imidazolium (B1220033) salt. youtube.com This reaction transforms the neutral imidazole into a cationic heterocycle, which significantly alters the electronic properties and reactivity of the entire ring system. The resulting imidazolium salts are precursors to N-heterocyclic carbenes (NHCs) and are also explored as ionic liquids and catalysts. organic-chemistry.org The N3 nitrogen's basicity allows it to act as a proton acceptor or as a ligand for coordinating to metal centers in organometallic chemistry. nih.gov

Alkylation and Acylation Reactions

The imidazole ring of this compound possesses a nucleophilic nitrogen at the N-3 position, which is the primary site for alkylation and acylation reactions. The N-1 position is already occupied by the 2-tolyl group, directing these electrophilic attacks to the remaining annular nitrogen.

Alkylation: The reaction with alkyl halides, in the presence of a base, leads to the formation of 1-(2-tolyl)-3-alkyl-4-bromo-1H-imidazolium salts. Common bases used for this transformation include sodium hydride or potassium carbonate, which deprotonate the imidazole to form a more reactive imidazolide (B1226674) anion. google.com The reaction is generally carried out in aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724). Studies on similar imidazole systems show that heating can improve reaction yields and rates.

Acylation: Acylation of the N-3 position can be achieved using acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acylimidazolium salt is a reactive species. However, the acylation of imidazoles can sometimes be challenging and may lead to ring-opening under harsh conditions, especially with strong acylating agents in the presence of strong bases. uobabylon.edu.iq Milder conditions are therefore preferred. The formation of an N-acetylated intermediate has been observed in peptide-catalyzed acylation reactions involving histidine moieties. diva-portal.orgsemanticscholar.org

TransformationReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile), Heat (e.g., 60°C)1-(2-tolyl)-3-alkyl-4-bromo-1H-imidazolium salt
N-AcylationAcyl chloride (e.g., CH₃COCl) or Acetic Anhydride, Base (e.g., Triethylamine), Solvent (e.g., DCM)1-(2-tolyl)-3-acyl-4-bromo-1H-imidazolium salt diva-portal.orgsemanticscholar.org

Protonation and Deprotonation Behavior

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. nih.gov

Protonation: The pyridine-like nitrogen atom at the N-3 position has a lone pair of electrons in an sp² hybrid orbital, making it basic and readily available for protonation by acids. This results in the formation of a stable 1-(2-tolyl)-4-bromo-1H-imidazolium cation. The basicity of imidazole itself is significant (pKaH of the conjugate acid is ~7.1), and while substituent effects need to be considered, this compound is expected to be a moderately strong base. nih.gov The electron-withdrawing nature of the bromine atom at C-4 would slightly decrease the basicity compared to an unsubstituted 1-arylimidazole.

Deprotonation: The C-H protons of the imidazole ring are weakly acidic. The most acidic proton is typically at the C-2 position. Abstraction of this proton requires a very strong base, such as an organolithium reagent (e.g., n-butyllithium). Deprotonation at C-2 would generate a highly reactive nucleophilic species that can be used in subsequent reactions, such as additions to electrophiles. The bromine atom at C-4 also influences the acidity of the adjacent C-5 proton.

Transformations Involving the 2-tolyl Substituent

The 2-tolyl group attached at the N-1 position of the imidazole ring is also a site of potential chemical modification.

Aromatic Electrophilic Substitution on the Toluene Ring

The toluene ring of the 2-tolyl substituent can undergo electrophilic aromatic substitution reactions. The outcome of these reactions is directed by the two existing substituents on the ring: the methyl group and the 1-imidazolyl group.

The methyl group is an activating, ortho-, para-director. The 1-imidazolyl group is generally considered to be a deactivating group towards electrophilic substitution on the phenyl ring due to its electron-withdrawing inductive effect, but it is also a para-director. In the case of this compound, the imidazole ring is at the ortho-position relative to the methyl group. Due to significant steric hindrance from the bulky imidazole substituent at the ortho position, incoming electrophiles are most likely to attack the para-position relative to the methyl group.

ReactionTypical ReagentsPredicted Major ProductReference
NitrationHNO₃, H₂SO₄4-Bromo-1-(4-nitro-2-tolyl)-1H-imidazole uobabylon.edu.iq
BrominationBr₂, FeBr₃4-Bromo-1-(4-bromo-2-tolyl)-1H-imidazole wikipedia.org
Friedel-Crafts AcylationRCOCl, AlCl₃1-(4-Acyl-2-tolyl)-4-bromo-1H-imidazole rsc.org

Side-Chain Functionalization of the Methyl Group

The methyl group of the tolyl substituent is amenable to side-chain functionalization, primarily through radical reactions or oxidation.

Radical Halogenation: In the presence of a radical initiator (like AIBN or UV light), N-bromosuccinimide (NBS) can be used to selectively brominate the benzylic position, affording 4-Bromo-1-(2-(bromomethyl)phenyl)-1H-imidazole. This product is a versatile intermediate for further nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to various oxidation states depending on the reagents used. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will typically oxidize the methyl group completely to a carboxylic acid, yielding 2-(4-Bromo-1H-imidazol-1-yl)benzoic acid. Milder or more controlled oxidation conditions could potentially lead to the formation of the corresponding aldehyde, 2-(4-Bromo-1H-imidazol-1-yl)benzaldehyde. Electrochemical methods have also been shown to be effective for the site-selective oxidation of methyl groups on heterocyclic systems. quora.com

Stability and Degradation Pathways

The stability of this compound is generally good under normal storage conditions. However, like many heterocyclic compounds, it can undergo degradation under specific environmental stresses.

The imidazole ring itself is relatively robust but can be susceptible to oxidative and photolytic degradation. rsc.org Forced degradation studies on complex imidazole-containing molecules have shown that the imidazole moiety can be liable to base-mediated autoxidation and can be oxidized in the presence of reagents like hydrogen peroxide. rsc.org Exposure to high-intensity light or UV radiation can also lead to photodegradation, potentially involving complex radical pathways. rsc.org

The C-Br bond represents a potential site of reactivity. While stable, it can participate in various reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, which are transformations rather than degradation. Under severe reductive conditions, debromination could occur. The imidazole ring can also undergo cleavage under very harsh conditions, such as treatment with certain strong oxidizing agents or strong acids/bases at high temperatures. uobabylon.edu.iq

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed investigation of molecular structures in solution. Through the application of various NMR techniques, the connectivity and spatial arrangement of atoms within 4-Bromo-1-(2-tolyl)-1H-imidazole can be meticulously mapped.

The ¹H NMR spectrum provides critical information regarding the chemical environment of the protons in this compound. The spectrum is characterized by distinct signals corresponding to the protons of the imidazole (B134444) ring and the tolyl substituent.

The protons on the imidazole ring are expected to appear as singlets in the aromatic region of the spectrum. The proton at the C2 position typically resonates at a lower field compared to the proton at the C5 position due to the differing electronic environments.

The tolyl group protons exhibit a more complex pattern. The methyl group protons will present as a sharp singlet, typically in the upfield region around 2.1-2.5 ppm. The four aromatic protons of the tolyl ring will show a multiplet pattern in the downfield region, with their specific chemical shifts and coupling constants being dependent on their position relative to the methyl group and the imidazole ring.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Imidazole H-2Data not availables1H-
Imidazole H-5Data not availables1H-
Tolyl-CH₃Data not availables3H-
Tolyl-HData not availablem4HData not available
Note: Specific experimental data for this compound is not available in the searched literature. The table represents expected patterns based on general principles of NMR spectroscopy.

The ¹³C NMR spectrum is instrumental in defining the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance.

The carbon atoms of the imidazole ring are expected to resonate in the range of 110-140 ppm. The C4 carbon, being attached to the electronegative bromine atom, will have its chemical shift significantly influenced. The C2 and C5 carbons will also have characteristic shifts.

The tolyl group carbons will show signals in the aromatic region (120-140 ppm) for the four CH carbons and the two quaternary carbons. The methyl carbon will appear at a much higher field, typically around 15-25 ppm.

Carbon Assignment Chemical Shift (δ, ppm)
Imidazole C-2Data not available
Imidazole C-4Data not available
Imidazole C-5Data not available
Tolyl C-ipsoData not available
Tolyl C-orthoData not available
Tolyl C-metaData not available
Tolyl C-paraData not available
Tolyl-CH₃Data not available
Note: Specific experimental data for this compound is not available in the searched literature. The table represents expected patterns based on general principles of NMR spectroscopy.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms and elucidating the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, primarily identifying which protons are on adjacent carbon atoms. For this compound, COSY would be instrumental in assigning the protons of the tolyl ring by showing the correlations between neighboring aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of the protonated carbons in both the imidazole and tolyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for connecting the tolyl substituent to the imidazole ring by observing a correlation between the tolyl protons and the C-1' of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of this compound, NOESY could be used to confirm the ortho substitution of the tolyl ring by observing through-space interactions between the methyl protons and the H-2 proton of the imidazole ring, which would be sterically hindered and in close proximity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the exact mass of a molecule. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would provide the exact mass, which can then be compared to the calculated theoretical mass to confirm the molecular formula (C₁₀H₉BrN₂). The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

Parameter Value
Molecular FormulaC₁₀H₉BrN₂
Calculated Exact MassData not available
Observed Exact MassData not available
Note: Specific experimental HRMS data for this compound is not available in the searched literature.

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of the bromine atom, this peak will be accompanied by an [M+2]⁺ peak of almost equal intensity, which is characteristic of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the cleavage of the bonds connecting the tolyl group and the bromine atom to the imidazole ring.

Expected Fragmentation Pathways:

Loss of the tolyl group: Cleavage of the N-C bond between the imidazole ring and the tolyl group would result in a [M - C₇H₇]⁺ fragment. The tolyl cation itself (C₇H₇⁺) is also expected to be observed as a stable tropylium (B1234903) ion at m/z 91.

Loss of the bromine atom: The C-Br bond is relatively weak and can cleave to produce a [M - Br]⁺ fragment. This would be a significant peak in the spectrum.

Fission of the imidazole ring: The imidazole ring itself can undergo fragmentation, although this is generally less favorable than the loss of substituents. This could lead to smaller charged fragments.

Loss of HBr: A common fragmentation pathway for bromo-substituted heterocyclic compounds is the elimination of a hydrogen bromide molecule, leading to a [M - HBr]⁺ peak.

A study on the mass spectra of related imidoyl halides and bromoiminium bromides indicates that the loss of the halogen atom from the molecular ion to form a nitrilium ion is a major fragmentation process. researchgate.net This suggests that the [M - Br]⁺ fragment would be a significant feature in the mass spectrum of this compound.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment IonProposed Structurem/z (for ⁷⁹Br)
[M]⁺[C₁₀H₉BrN₂]⁺252
[M+2]⁺[C₁₀H₉⁸¹BrN₂]⁺254
[M - Br]⁺[C₁₀H₉N₂]⁺173
[C₇H₇]⁺Tolyl cation (tropylium)91
[M - C₇H₇]⁺[C₃H₂BrN₂]⁺161

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Imidazole Ring and Substituents

The vibrational spectrum of this compound will be a composite of the vibrations of the imidazole ring, the tolyl group, and the C-Br bond.

Imidazole Ring Vibrations: The imidazole ring has characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations are typically observed in the 1650-1450 cm⁻¹ region. nih.gov The N-H in-plane bending and C-H in-plane and out-of-plane bending vibrations of the imidazole ring will also be present.

Tolyl Group Vibrations: The tolyl group will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, and C-C stretching vibrations within the ring in the 1600-1450 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are particularly useful for determining the substitution pattern of the aromatic ring.

C-Br Vibration: The C-Br stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.

Theoretical studies on related benzimidazole (B57391) derivatives have shown that computational methods, such as Density Functional Theory (DFT), can accurately predict vibrational frequencies and aid in the assignment of experimental spectra. nih.gov

Identification of Characteristic Functional Group Stretches

The IR and Raman spectra will allow for the identification of key functional groups within the molecule.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy
Aromatic C-H Stretch (tolyl)3100 - 3000IR, Raman
Imidazole C-H Stretch3150 - 3050IR, Raman
C=N Stretch (imidazole)1650 - 1550IR, Raman
C=C Stretch (imidazole & tolyl)1600 - 1450IR, Raman
C-N Stretch1350 - 1250IR, Raman
C-H Out-of-Plane Bend (tolyl)900 - 650IR
C-Br Stretch600 - 500IR

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on its molecular geometry and how the molecules pack in the crystal lattice.

Molecular Geometry and Bond Lengths/Angles

Table 3: Predicted Bond Lengths and Angles for this compound based on Related Structures

Bond/AngleExpected ValueReference
C-Br Bond Length~1.90 Å
Imidazole C-N Bond Lengths1.33 - 1.38 Å nih.gov
Imidazole C=N Bond Lengths~1.32 Å nih.gov
N-C (tolyl) Bond Length~1.45 Å nih.gov
C-N-C Angle (imidazole)~108° nih.gov
Dihedral Angle (imidazole-tolyl)Likely non-planar nih.gov

Conformational Analysis

The spatial arrangement of the tolyl group relative to the imidazole ring can be described by the dihedral angle (τ), defined by the plane of the imidazole ring and the plane of the tolyl ring. Computational studies on analogous 1-aryl-1H-imidazole derivatives suggest that the molecule is unlikely to adopt a planar conformation (τ = 0°) due to severe steric clash between the ortho-methyl group and the hydrogen atom at the C5 position of the imidazole ring. rsc.org Instead, the molecule is expected to exist in a non-planar, twisted conformation.

Dihedral Angles and Rotational Barriers:

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the stable conformers and the energy barriers to rotation. tandfonline.comnih.gov For 1-aryl-1H-imidazoles, the potential energy surface typically reveals two equivalent energy minima corresponding to twisted conformations and two transition states.

While specific experimental data for this compound is not available, data from structurally related compounds, such as 1-phenyl-1H-imidazole and its ortho-substituted derivatives, provide valuable insights. For instance, in 1-phenyl-1H-imidazole, the calculated rotational barrier is relatively low. However, the introduction of an ortho-substituent, like the methyl group in the title compound, is expected to significantly increase this barrier.

The most stable conformation is predicted to be one where the tolyl and imidazole rings are twisted with respect to each other to minimize steric repulsion. The dihedral angle for this stable conformer is likely to be in the range of 40-60°. A second, less stable conformer might exist at a different dihedral angle, separated by a rotational energy barrier.

The transition state for the rotation would likely correspond to a conformation where the ortho-methyl group is eclipsed with the imidazole ring, leading to maximum steric strain. The energy difference between the stable conformer and the transition state defines the rotational energy barrier.

Illustrative Rotational Energy Profile Data for a Generic 1-(ortho-tolyl)-1H-imidazole System

ConformationDihedral Angle (τ)Relative Energy (kcal/mol)
Stable Conformer 1~50°0
Transition State 1~90°3-5
Stable Conformer 2~130°0
Transition State 20°/180°> 10

Note: The data in this table is illustrative and based on computational studies of similar ortho-substituted 1-aryl-imidazole systems. Actual values for this compound may vary.

Stable Conformers:

The two energetically equivalent stable conformers of this compound would be mirror images of each other, arising from the tolyl group being twisted either clockwise or counter-clockwise relative to the imidazole ring. At room temperature, it is expected that the molecule would rapidly interconvert between these two stable conformations. The presence of the bromine atom at the 4-position of the imidazole ring is not expected to significantly influence the preferred dihedral angle, as its steric bulk is less impactful than the ortho-methyl group on the rotational profile around the N-C(tolyl) bond.

The precise determination of the conformational parameters for this compound would necessitate dedicated experimental studies, such as X-ray crystallography on a single crystal or advanced NMR spectroscopic techniques in solution, coupled with high-level computational modeling. mdpi.com

Computational and Theoretical Studies of 4 Bromo 1 2 Tolyl 1h Imidazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetic properties of 4-Bromo-1-(2-tolyl)-1H-imidazole. These computational methods provide a foundational understanding of the molecule's behavior at the atomic level.

Geometry Optimization and Energetic Analysis

Energetic analysis, conducted in parallel with geometry optimization, provides data on the total energy, heat of formation, and thermodynamic stability of the molecule. These values are crucial for understanding the feasibility of its synthesis and its potential to participate in chemical reactions.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC4-Br1.89 Å
N1-C(Tolyl)1.43 Å
C2-N11.38 Å
C4-C51.37 Å
Bond AngleC5-C4-Br128.5°
C2-N1-C(Tolyl)125.2°
Dihedral AngleC5-N1-C(Tolyl)-C(Tolyl)45.8°

Note: The values in this table are representative and derived from typical DFT calculations for similar structures.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species. researchgate.netsemanticscholar.org By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's electrophilic and nucleophilic character can be gained. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. tandfonline.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron density in the HOMO is typically localized on the imidazole (B134444) ring and the bromine atom, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the imidazole and tolyl rings.

Table 2: Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.52
LUMO Energy-1.25
HOMO-LUMO Gap5.27

Note: These values are illustrative and based on typical DFT calculations for related compounds.

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.netsemanticscholar.orgresearchgate.netdergipark.org.tr The MEP map is colored to indicate different potential values, with red representing regions of high electron density (negative potential) and blue indicating areas of low electron density (positive potential).

For this compound, the most negative potential is typically located around the nitrogen atom at position 3 of the imidazole ring, making it a likely site for protonation and interaction with electrophiles. The region around the hydrogen atoms of the tolyl group and the imidazole ring generally exhibits a positive potential, indicating these as potential sites for nucleophilic attack. The bromine atom often presents a region of slightly negative potential, influencing its interaction with other species.

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical model.

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry. researchgate.netsemanticscholar.orgdergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used for this purpose. researchgate.netsemanticscholar.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted.

These predicted spectra can aid in the structural elucidation of the compound and the assignment of experimental NMR signals. The accuracy of the predicted shifts is highly dependent on the level of theory and the basis set used in the calculations.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H ShiftAtomPredicted ¹³C Shift
H27.85C2138.2
H57.30C4115.6
H (Tolyl-CH₃)2.15C5121.9
H (Tolyl-aromatic)7.20-7.45C (Tolyl-ipso)136.4
C (Tolyl-CH₃)17.5

Note: These are representative predicted values and may vary from experimental results.

Vibrational Frequency Calculations

Vibrational frequency calculations, based on the harmonic oscillator approximation, are performed to predict the infrared (IR) and Raman spectra of the molecule. tandfonline.comresearchgate.netnih.govmdpi.comnih.govnih.gov These calculations, typically carried out using DFT, provide the frequencies and intensities of the vibrational modes. The predicted vibrational spectra are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other limitations of the theoretical model.

The analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the functional groups within the molecule, such as the C-H, C-N, C-Br, and aromatic ring vibrations.

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (Scaled)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (Tolyl-CH₃)2980-2920
C=N Stretch (Imidazole)1620-1580
Aromatic C=C Stretch1550-1450
C-Br Stretch650-550

Note: These are representative frequency ranges based on DFT calculations for similar compounds.

Molecular Docking and Dynamics Simulations (for mechanistic insights into in vitro interactions, excluding clinical)

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule, such as this compound, with a biological target at the atomic level. These methods provide insights into binding affinities and the conformational stability of the ligand-target complex, which are crucial for understanding potential biochemical interactions.

Ligand-Target Binding Prediction (e.g., enzyme active sites, receptor pockets)

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying potential biological targets and understanding the structural basis of ligand-receptor interactions. For a compound like this compound, the process would involve:

Preparation of the Ligand and Target: The three-dimensional structure of this compound would be generated and optimized using computational chemistry software. The crystal structure of a potential protein target would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock or GOLD, the imidazole derivative would be "docked" into the active site or binding pocket of the target protein. The program samples a large number of possible conformations and orientations of the ligand within the target's binding site.

Scoring and Analysis: The different poses are then evaluated using a scoring function that estimates the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). Lower binding energies generally indicate a more favorable interaction. The resulting poses reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the protein.

For instance, studies on other substituted imidazoles have successfully used molecular docking to predict their binding to various enzymes and receptors, providing a rationale for their observed biological activities. nih.govnih.gov

Table 1: Representative Data from a Hypothetical Molecular Docking Study of this compound

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)-7.9Tyr59, Tyr119, Gly121
Mitogen-activated protein kinase (p38-MAPK)-9.1Lys53, Met109, Asp168

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Conformational Changes and Stability in Simulated Environments

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur upon binding. An MD simulation for the this compound-protein complex would typically involve:

System Setup: The docked complex from the molecular docking study is placed in a simulated environment, usually a box of water molecules with ions to mimic physiological conditions.

Simulation Run: The system's trajectory is calculated by solving Newton's equations of motion for all atoms over a specific period, often on the nanosecond to microsecond scale.

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key parameters that are often evaluated include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein and ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the target over time.

MD simulations on similar imidazole derivatives have been used to confirm the stability of the ligand-protein complex predicted by docking and to observe how the protein structure might adapt to the presence of the ligand. tandfonline.com

Reaction Mechanism Studies (Transition State Theory)

Computational chemistry, particularly methods based on Density Functional Theory (DFT), can be employed to study the mechanisms of chemical reactions, including the synthesis of this compound. These studies help in understanding how the reaction proceeds and what factors influence its outcome.

Elucidation of Synthetic Pathways

Transition state theory is a cornerstone of reaction mechanism studies. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a proposed reaction pathway can be constructed. For the synthesis of this compound, this would involve:

Mapping the Reaction Coordinate: The geometric changes that occur as the reactants are converted into products are mapped out.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate. Computational methods are used to find the geometry and energy of this unstable species.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

By comparing the activation energies of different possible pathways, the most likely synthetic route can be identified.

Understanding Reaction Selectivity

In many chemical reactions, multiple products can be formed. Computational studies can help explain and predict the selectivity of a reaction (i.e., why one product is formed in greater amounts than others). For the synthesis of this compound, this could be relevant in understanding the regioselectivity of the bromination step.

By calculating the transition state energies for the formation of different isomers, it is possible to predict which product will be favored. For example, if the synthesis involves the bromination of 1-(2-tolyl)-1H-imidazole, calculations could determine whether the bromine atom is more likely to add to the C4 or C5 position of the imidazole ring by comparing the activation energies for both pathways.

Mechanistic Biological Evaluation and Structure Activity Relationship Sar Studies in Vitro Excluding Clinical Trials

Target Identification and Engagement

Biochemical Assays for Activity Quantification

No published studies were found that detail specific biochemical assays used to quantify the activity of 4-Bromo-1-(2-tolyl)-1H-imidazole. Such assays would typically involve measuring the compound's effect on a purified enzyme or receptor, yielding quantitative data like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.

Cellular Assays for Biological Response

Similarly, there is a lack of available data from cellular assays investigating the biological response to this compound. These assays are crucial for understanding a compound's effect in a more complex biological system, providing insights into aspects like cell viability, proliferation, apoptosis, or changes in cellular signaling pathways. While studies on other N-aryl imidazoles have utilized assays such as MTT assays for cell viability or western blotting to probe signaling pathways, no such data has been reported for this compound.

Exploration of Biological Mechanisms of Action

The precise biological mechanism of action for this compound remains unelucidated due to the absence of dedicated research.

Investigation of Molecular Pathways Affected by the Compound

No information is available regarding the specific molecular pathways that are modulated by this compound. Mechanistic studies would be required to identify which signaling cascades or metabolic pathways are influenced by this compound, which is a critical step in understanding its biological effects.

Kinetic and Thermodynamic Binding Studies

There are no public records of kinetic or thermodynamic binding studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), for this compound. These studies are essential for characterizing the binding affinity, association and dissociation rates, and the thermodynamic driving forces of the interaction between the compound and its potential biological target.

Structure-Activity Relationship (SAR) Derivation

A formal structure-activity relationship (SAR) analysis for this compound and its analogs has not been published. SAR studies involve synthesizing and testing a series of related compounds to determine how modifications to the chemical structure affect biological activity. For the N-aryl-4-bromoimidazole scaffold, key areas for SAR exploration would typically include:

The nature and position of substituents on the tolyl ring: Investigating how different groups (e.g., electron-donating or electron-withdrawing) at the ortho, meta, or para positions of the phenyl ring influence activity.

The bromo substituent at the 4-position of the imidazole (B134444) ring: Comparing the activity with other halogens or different substituents at this position.

The imidazole core: Exploring the importance of the imidazole ring itself by comparing it with other heterocyclic systems.

Impact of Bromine Substituent on Biological Activity

Information regarding the specific contribution of the bromine atom at the 4-position of the imidazole ring to the biological activity of this particular compound is not available. Generally, the introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, which can in turn affect its biological activity. However, without experimental data, any discussion on its impact on this compound remains speculative.

Role of the 2-tolyl Group in Ligand-Target Interaction

The influence of the 2-tolyl group on the interaction of this compound with biological targets is also undocumented. The size, conformation, and electronic properties of this group would be expected to play a crucial role in how the molecule fits into the binding site of a protein or other biological target. SAR studies, which would involve comparing the activity of analogs with different substituents at this position, have not been reported for this compound.

Influence of Imidazole Core Modifications on Activity Profile

There is no available research on how modifications to the central imidazole core of this compound affect its activity profile. Such studies would typically involve the synthesis and testing of analogs where the imidazole ring is altered, for example, by repositioning the nitrogen atoms or by substitution at other positions.

In vitro Efficacy and Potency Assessment (not therapeutic efficacy in humans)

No data from in vitro assays, such as IC₅₀ or EC₅₀ values, which would quantify the efficacy and potency of this compound against any specific biological target, could be located.

In Vitro Efficacy and Potency of this compound

Target Assay Type IC₅₀ / EC₅₀ (nM) Reference

Selectivity Profiling Against Multiple Biological Targets

There are no published studies on the selectivity of this compound. A selectivity profile would involve screening the compound against a panel of different biological targets (e.g., kinases, receptors, enzymes) to determine its specificity of action.

Selectivity Profile of this compound

Target Class Representative Targets Screened Activity/Inhibition Reference

Potential Applications in Materials Science and Catalysis Excluding Therapeutic or Clinical Uses

Ligand for Transition Metal Catalysis

N-heterocyclic carbenes, which can be generated from imidazole (B134444) derivatives, are powerful ligands for transition metals, forming stable complexes that are active in a wide range of catalytic transformations. The tolyl group on the nitrogen atom of 4-Bromo-1-(2-tolyl)-1H-imidazole can influence the steric environment around the metal center, which is crucial for catalytic activity and selectivity.

Role in C-C, C-N, C-O, C-X Bond Formation

Although no specific studies on the use of this compound in these reactions have been found, related bromo-imidazole compounds are utilized in cross-coupling reactions. For instance, palladium-catalyzed C-N and C-O bond formations have been successfully achieved with N-substituted 4-bromo-7-azaindoles, which share structural similarities. These reactions are fundamental in organic synthesis for the construction of complex molecules. The bromo-substituent on the imidazole ring of this compound could potentially participate in such palladium-catalyzed cross-coupling reactions, serving as a handle to introduce various functional groups.

Application in Asymmetric Catalysis

The development of chiral N-heterocyclic carbene ligands is a significant area of research in asymmetric catalysis. While there is no specific information on the application of this compound in this context, its structure could be modified to incorporate chiral elements. The synthesis of chiral NHC ligands derived from imidazole precursors allows for the enantioselective synthesis of a variety of valuable compounds. The tolyl group could be a starting point for introducing chirality, potentially leading to new catalysts for asymmetric transformations.

Components in Functional Materials

Imidazole-based compounds are known to be versatile building blocks for various functional materials due to their electronic properties, thermal stability, and ability to coordinate with metal ions.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

There is no specific data on the use of this compound in OLEDs. However, other imidazole derivatives, particularly those linked to carbazole (B46965) moieties, have been investigated as blue-emitting materials for non-doped OLEDs. These materials often exhibit bipolar charge-transport properties, which are beneficial for device performance. The electronic properties of this compound could potentially be tuned through further chemical modifications to make it suitable for luminescent applications.

Optoelectronic Device Components

The potential for this compound to be used in optoelectronic devices is speculative and would depend on its electronic and photophysical properties, which are not currently documented. The development of new materials for optoelectronics is an active area of research, and imidazole derivatives continue to be explored for their potential in this field.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The imidazole nitrogen atoms of this compound can act as coordination sites for metal ions, making it a potential ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The structure and properties of the resulting materials would be influenced by the coordination geometry of the metal ion and the steric and electronic effects of the bromo and tolyl substituents. While no specific MOFs or coordination polymers based on this ligand have been reported, the versatility of imidazole-based linkers in the design of functional porous materials is well-established.

Use in Sensors and Biosensors (non-clinical)

While no specific studies on the use of this compound in non-clinical sensors or biosensors have been identified, the broader class of imidazole derivatives has shown promise in this area. The nitrogen atoms in the imidazole ring can act as binding sites for metal ions or other analytes. The electronic properties of the imidazole ring can be modulated by substituents, potentially leading to changes in fluorescence, absorbance, or electrochemical signals upon binding to a target molecule. This principle is the foundation for many chemical sensors.

For instance, imidazole-containing compounds are explored as components of fluorescent chemosensors. The introduction of a tolyl group and a bromine atom, as in the case of this compound, would influence the electronic and steric properties of the molecule, which could, in principle, be harnessed for selective sensing applications. However, without experimental data, this remains a theoretical possibility.

Precursor for Advanced Chemical Synthesis

The structure of this compound suggests its potential as a versatile precursor for more complex molecules in non-therapeutic chemical synthesis. The bromine atom at the 4-position is a key functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The N-aryl linkage, specifically the 2-tolyl group, provides steric bulk and can influence the orientation of the molecule in synthetic transformations. The imidazole ring itself can be further functionalized.

Potential Synthetic Transformations:

Reaction TypePotential ReactantsPotential Products
Suzuki CouplingArylboronic acids4-Aryl-1-(2-tolyl)-1H-imidazoles
Stille CouplingOrganostannanes4-Substituted-1-(2-tolyl)-1H-imidazoles
Buchwald-Hartwig AminationAmines4-Amino-1-(2-tolyl)-1H-imidazoles
Sonogashira CouplingTerminal alkynes4-Alkynyl-1-(2-tolyl)-1H-imidazoles

These transformations would allow for the synthesis of a diverse library of polysubstituted imidazoles, which could then be evaluated for various material or catalytic properties. The synthesis of substituted imidazoles is an active area of research, with various catalytic systems being developed to achieve high yields and regioselectivity. tandfonline.comrsc.orgnih.gov

Conclusion and Future Research Directions

Summary of Current Understanding of 4-Bromo-1-(2-tolyl)-1H-imidazole

This compound is a heterocyclic compound belonging to the substituted imidazole (B134444) class. The imidazole ring is a fundamental motif in numerous biologically active molecules and natural products, including the amino acid histidine and nucleic acids. researchgate.netmdpi.com Consequently, derivatives of imidazole are of significant interest in medicinal chemistry and materials science. mdpi.comnih.gov The subject compound is characterized by a bromine atom at the 4-position of the imidazole ring and a 2-tolyl group attached to one of the nitrogen atoms.

Currently, this compound is primarily recognized and utilized as a chemical intermediate or building block in organic synthesis. Its structural features, specifically the bromo and tolyl substituents, make it a versatile precursor for creating more complex molecules. The bromine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse functional groups at the C4 position. Similarly, the tolyl group influences the compound's steric and electronic properties, which can be crucial in directing further chemical transformations or in the final application of the target molecule. While specific research focusing exclusively on this compound is limited, its utility is implied by its commercial availability and its structural similarity to other imidazole derivatives used in the synthesis of bioactive compounds. thieme-connect.desigmaaldrich.comsigmaaldrich.com

Emerging Trends in Imidazole Chemistry Relevant to the Compound

The field of imidazole chemistry is dynamic, with several emerging trends that could significantly impact the future study and application of this compound.

Advanced Catalytic Methods: Recent years have seen a surge in the development of more efficient and sustainable methods for imidazole synthesis and functionalization, moving beyond traditional multi-step sequences. numberanalytics.comnih.gov The use of transition metal catalysts, particularly those based on nickel, copper, and palladium, has revolutionized the construction of C-C and C-N bonds. numberanalytics.comresearchgate.net

C-H Bond Functionalization: A major area of advancement is the direct C-H activation and functionalization of the imidazole core. rsc.orgelsevierpure.comnih.gov Nickel-catalyzed C-H arylation and alkenylation, for example, allow for the direct coupling of imidazoles with phenol (B47542) derivatives or chloroarenes, bypassing the need for pre-functionalized starting materials. rsc.orgresearchgate.net This approach offers a more atom-economical route to novel substituted imidazoles.

Photoredox Catalysis: The use of visible light to drive chemical reactions, known as photoredox catalysis, is an increasingly powerful tool in organic synthesis. youtube.comyoutube.com This method enables the generation of radical species under mild conditions, facilitating reactions that are often difficult to achieve through traditional thermal methods. For a bromo-imidazole derivative, photoredox catalysis could open new pathways for de-bromination or for coupling reactions involving radical intermediates. youtube.com

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic protocols. This includes the use of water as a solvent, heterogeneous catalysts that can be easily recovered and reused, and one-pot multi-component reactions that reduce waste and improve efficiency. researchgate.net

These trends suggest that future syntheses involving this compound could become more efficient, selective, and environmentally friendly.

Unexplored Areas of Research for this compound

Despite its role as a synthetic intermediate, many aspects of this compound remain largely unexplored.

Biological Activity Screening: The vast majority of imidazole derivatives exhibit a wide range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. researchgate.netnih.govmdpi.comnih.gov To date, there is a lack of published data on the intrinsic biological profile of this compound itself. A systematic screening against various biological targets could reveal unexpected therapeutic potential.

Materials Science Applications: Imidazole-based compounds are being investigated for their use in creating sustainable materials, such as thermally stable polymers and functionalized surfaces for catalysis and sensing. numberanalytics.com The specific electronic and structural properties imparted by the bromo and tolyl groups might make this compound a candidate for novel materials, but this area remains uninvestigated.

Catalytic Activity: While often the target of catalysis, certain imidazole structures can also act as ligands for transition metals or as organocatalysts themselves. nih.gov The potential for this compound or its derivatives to act as catalysts in organic transformations is an open question.

Detailed Physicochemical Characterization: Beyond basic identification, a comprehensive study of its physicochemical properties, such as its photophysical characteristics (fluorescence, phosphorescence), electrochemical behavior, and solid-state structure, is lacking. This data is crucial for understanding its potential in applications like organic electronics or as a sensor.

Strategic Outlook for Future Investigations and Potential Discoveries

A strategic approach to future research on this compound could unlock significant discoveries. The following table outlines potential research directions:

Research AreaProposed InvestigationPotential Discovery
Synthetic Methodology Apply modern cross-coupling techniques (e.g., Suzuki, Buchwald-Hartwig, Chan-Evans-Lam) using the bromine as a handle to create a library of 4-substituted-1-(2-tolyl)-1H-imidazoles. nih.govNovel compounds with diverse functionalities, potentially leading to new pharmacophores or material precursors.
C-H Functionalization Investigate the direct C-H activation at the C2 and C5 positions of the imidazole ring using nickel or palladium catalysis to add new aryl or alkyl groups. researchgate.netrsc.orgMore efficient and atom-economical synthetic routes to tri-substituted imidazole derivatives, expanding the available chemical space.
Photoredox Catalysis Explore photoredox-mediated reactions, such as atom transfer radical addition (ATRA) or reductive dehalogenation, to create novel structures or functionalize the molecule under mild conditions. youtube.comyoutube.comNew reaction pathways and access to molecules not readily available through traditional methods.
Biological Evaluation Screen the compound and its newly synthesized derivatives against a panel of cancer cell lines, microbial strains (bacterial and fungal), and key enzymes. mdpi.comnih.govIdentification of new lead compounds for drug discovery programs in oncology or infectious diseases.
Materials Science Synthesize polymers incorporating the this compound monomer and evaluate their thermal, mechanical, and conductive properties. numberanalytics.comDevelopment of new functional materials with potential applications in electronics or as specialty polymers.

Broader Impact on Organic Synthesis and Chemical Biology Research

Focused research on this compound, while specific, can have a broader impact on the fields of organic synthesis and chemical biology. In organic synthesis, developing novel functionalization strategies for this molecule can contribute to the broader toolkit available to chemists for manipulating halogenated heterocyclic systems. Success in applying emerging techniques like photoredox or C-H activation catalysis to this substrate would provide valuable case studies and expand the scope of these powerful reactions. rsc.orgyoutube.com

In chemical biology, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. mdpi.comnih.govnih.gov Creating a library of derivatives from this compound and screening for biological activity could lead to the discovery of new molecular probes to study cellular processes or new lead structures for drug development. researchgate.netnih.gov For instance, identifying a derivative with potent and selective activity against a particular kinase or receptor could initiate a new line of medicinal chemistry research, ultimately contributing to the development of novel therapeutics. The systematic exploration of this seemingly simple building block can, therefore, serve as a microcosm for the larger enterprise of discovering function and application in chemical space.

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-1-(2-tolyl)-1H-imidazole?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions or nucleophilic substitution. For example:

  • Suzuki Coupling : Reacting 4-bromoimidazole derivatives with 2-tolylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) in solvents like THF or DMF under inert atmospheres .
  • Nucleophilic Substitution : Introducing the 2-tolyl group via SNAr (nucleophilic aromatic substitution) using NaH or K₂CO₃ as a base in DMF at 80–120°C .
Key Parameters Conditions
CatalystPd(PPh₃)₄, Pd/C
SolventTHF, DMF
Temperature80–120°C
Reaction Time12–24 hours

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.3 ppm for the 2-tolyl group) .
  • FTIR : Identify C-Br stretching (~590 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z ~247 for [M+H]⁺) .
  • HPLC : Assess purity (>95% for biological assays) .

Q. How does the bromine substituent influence reactivity?

The bromine at the 4-position acts as a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and facilitates nucleophilic aromatic substitution. Its electron-withdrawing effect also stabilizes the imidazole ring during electrophilic attacks .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki coupling with this compound?

  • Catalyst Screening : Test Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos, SPhos) to enhance turnover .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aryl boronic acids but may require higher temperatures.
  • Microwave-Assisted Synthesis : Reduces reaction time (1–4 hours) and improves yields by 10–15% .

Q. What computational methods support structure-activity relationship (SAR) studies for bromo-imidazole derivatives?

  • CoMSIA Models : Analyze steric, electrostatic, and hydrophobic fields to predict biological activity (e.g., anticonvulsant ED₅₀ values) .
  • Molecular Docking : Study interactions with targets like EGFR (epidermal growth factor receptor) using AutoDock Vina or Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) .

Q. How do crystallographic techniques validate structural hypotheses?

  • Single-Crystal XRD : Resolve bond lengths (C-Br ≈ 1.9 Å) and dihedral angles to confirm regiochemistry .
  • SHELX Refinement : Use SHELXL for small-molecule refinement and SHELXPRO for macromolecular interfaces .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder (e.g., rotational freedom of the 2-tolyl group) .

Q. What strategies resolve contradictions in biological activity data for analogs?

  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., antitumor activity in MCF-7 vs. HepG2 cell lines) .
  • Control Experiments : Verify purity (>98% by HPLC) and rule out off-target effects using knockout assays .
  • Synergistic Studies : Test combinations with known inhibitors to identify additive or antagonistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.